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bradykinin, Lys-Trp(6)-Leu(9)-

Cat. No.: B1176934
CAS No.: 152273-88-6
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Description

Overview of the Kinin-Kallikrein System and Physiological Roles of Bradykinin (B550075)

The kinin-kallikrein system is a complex endogenous cascade of proteins that plays a crucial role in various physiological and pathological processes. nih.govtandfonline.comjst.go.jp This system's activation leads to the release of vasoactive peptides known as kinins, primarily bradykinin (BK) and kallidin (B13266) (Lys-BK). nih.govwikipedia.org These peptides are generated from precursor proteins called kininogens through the enzymatic action of kallikreins. jst.go.jpwikipedia.org

Bradykinin, a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, is a potent mediator in a variety of biological functions. wikipedia.org Its primary roles include:

Inflammation: Bradykinin is a key inflammatory mediator, contributing to the classic signs of inflammation by increasing vascular permeability and promoting pain. nih.govnih.govwikipedia.org

Blood Pressure Regulation: As a powerful vasodilator, bradykinin helps to regulate blood pressure by widening blood vessels. nih.govnih.govwikipedia.org

Pain: It directly stimulates sensory neurons, playing a significant role in pain sensation. nih.govwikipedia.org

Smooth Muscle Contraction: Bradykinin can induce both contraction and relaxation of various smooth muscle tissues. nih.gov

Cardioprotection and Renal Function: The system is also implicated in protective mechanisms within the heart and kidneys. tandfonline.comjst.go.jpnih.gov

The biological effects of bradykinin are mediated through its interaction with two specific G-protein coupled receptors (GPCRs), designated as the B1 and B2 receptors. nih.govnih.gov The B2 receptor is constitutively expressed in many tissues and mediates most of the physiological effects of bradykinin. nih.govnih.gov In contrast, the B1 receptor is typically expressed at low levels but is significantly upregulated during tissue injury and inflammation. nih.govaacrjournals.org

Rationale for Peptide Modification in Pharmacological and Mechanistic Research

While naturally occurring peptides like bradykinin are vital for physiological processes, their direct use in pharmacological research and as therapeutic agents is often limited by inherent drawbacks. These include poor stability due to rapid enzymatic degradation, low bioavailability, and a lack of receptor selectivity. nih.govmdpi.comnih.gov To overcome these limitations, scientists employ various peptide modification strategies. nih.govmdpi.combachem.com

The primary goals of peptide modification include:

Enhanced Stability: Introducing non-natural amino acids, such as D-amino acids or N-methylated amino acids, can protect the peptide from degradation by proteases, thereby extending its half-life. nih.govnih.gov

Improved Receptor Affinity and Selectivity: Altering the amino acid sequence can enhance the peptide's binding affinity for a specific receptor subtype and reduce off-target effects. nih.govmdpi.com

Increased Bioavailability: Modifications can be made to improve the peptide's absorption and distribution in the body. mdpi.com

Elucidation of Structure-Activity Relationships (SAR): By systematically replacing amino acids, researchers can identify the key residues responsible for a peptide's biological activity, providing valuable insights into its mechanism of action. nih.govacs.org

Development of Agonists and Antagonists: Modified peptides can be designed to either mimic (agonist) or block (antagonist) the effects of the natural ligand, serving as powerful tools for studying receptor function. nih.govulaval.ca

Specific Context and Significance of Lys-Trp(6)-Leu(9)-Bradykinin as a Designed Analogue

The development of Lys-Trp(6)-Leu(9)-bradykinin represents a targeted effort to create a bradykinin analogue with a distinct pharmacological profile. This involves leveraging historical knowledge of bradykinin receptor probing and formulating a specific hypothesis for its anticipated effects.

The synthesis of bradykinin analogues has a long history in the quest to understand the structure and function of bradykinin receptors. Early research focused on creating analogues to differentiate between the B1 and B2 receptor subtypes. nih.gov For instance, the development of antagonists like [Leu⁸]des-Arg⁹-BK was instrumental in the initial characterization of the B1 receptor. nih.gov

Over the years, a vast library of modified bradykinin peptides has been created, including those with substitutions at various positions to enhance stability, alter receptor selectivity, or introduce fluorescent or radioactive labels for imaging studies. aacrjournals.orgulaval.ca This extensive body of work has provided a detailed understanding of the structure-activity relationships of bradykinin and has been crucial for designing new ligands with specific properties.

The design of Lys-Trp(6)-Leu(9)-bradykinin is based on a specific hypothesis regarding its interaction with bradykinin receptors. The modifications at positions 6 and 9, and the addition of a Lysine (B10760008) at the N-terminus, are not arbitrary but are intended to confer unique properties.

Substitution of Serine at position 6 with Tryptophan (Trp): Tryptophan is a large, aromatic amino acid. Its introduction at position 6 is hypothesized to enhance the binding affinity and potentially alter the signaling properties of the peptide at the receptor. The position of tryptophan can significantly influence a peptide's ability to bind to cell membranes. mdpi.com

Substitution of Arginine at position 9 with Leucine (B10760876) (Leu): The C-terminal arginine is crucial for the activity of bradykinin at the B2 receptor. Replacing it with a hydrophobic residue like leucine is expected to dramatically reduce or abolish its activity at the B2 receptor, potentially shifting its selectivity towards the B1 receptor, or creating a novel pharmacological profile. The C-terminal amino acid residue plays a significant role in receptor recognition, with a positive charge often being important. acs.orgnih.gov

Addition of Lysine (Lys) at the N-terminus: The addition of a lysine residue to the N-terminus of bradykinin creates kallidin (Lys-BK), which has a high affinity for the B2 receptor. In this analogue, the N-terminal lysine may influence its interaction with the receptor binding pocket or affect its stability.

The combination of these modifications in Lys-Trp(6)-Leu(9)-bradykinin is hypothesized to create a potent and selective ligand for a specific bradykinin receptor subtype, or potentially a ligand with novel properties that could be used to probe the complexities of the kinin-kallikrein system. The expectation is that this analogue will exhibit a distinct pattern of receptor activation or inhibition compared to native bradykinin and other known analogues.

Properties

CAS No.

152273-88-6

Molecular Formula

C15H22O3

Synonyms

bradykinin, Lys-Trp(6)-Leu(9)-

Origin of Product

United States

Synthetic Methodologies and Peptide Engineering of Lys Trp 6 Leu 9 Bradykinin

Solid-Phase Peptide Synthesis Strategies for Lys-Trp(6)-Leu(9)-Bradykinin

Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for the synthesis of bradykinin (B550075) and its analogs, including Lys-Trp(6)-Leu(9)-bradykinin. nih.govnih.govrsc.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification of intermediate products. cpcscientific.comiris-biotech.de For a peptide like Lys-Trp(6)-Leu(9)-bradykinin, the synthesis would commence by anchoring the C-terminal amino acid, Leucine (B10760876), to a suitable resin.

Fmoc/tBu Chemistry and Protecting Group Selection

The most common strategy employed in modern SPPS is the Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approach. nih.gov This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. This group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de The side chains of the amino acids, which contain reactive functional groups, are protected by acid-labile groups, most commonly derived from tert-butyl (tBu) alcohol. iris-biotech.de These protecting groups remain intact throughout the synthesis and are removed simultaneously with the cleavage of the completed peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.depeptide.com

The selection of appropriate side-chain protecting groups is critical to prevent unwanted side reactions. For the synthesis of Lys-Trp(6)-Leu(9)-bradykinin, a specific set of protected amino acids is required. The presence of both Tryptophan and Arginine in the sequence makes the choice of the Tryptophan protecting group particularly important. During the final acid-mediated deprotection, the protecting group from Arginine (e.g., Pbf) can generate reactive carbocations that may alkylate the indole (B1671886) ring of Tryptophan. peptide.compeptide.com To mitigate this, it is highly recommended to use a Boc (tert-butyloxycarbonyl) group to protect the indole nitrogen of Tryptophan. peptide.compeptide.comadvancedchemtech.comresearchgate.net

Table 1: Protecting Groups for Fmoc/tBu Synthesis of Lys-Trp(6)-Leu(9)-Bradykinin

Amino AcidPositionRecommended DerivativeRationale for Protecting Group
Leucine 9Fmoc-Leu-OHSide chain is non-reactive; no protection needed.
Phenylalanine 8Fmoc-Phe-OHSide chain is non-reactive; no protection needed.
Proline 7Fmoc-Pro-OHSide chain is non-reactive; no protection needed.
Tryptophan 6Fmoc-Trp(Boc)-OHThe Boc group on the indole nitrogen prevents acid-catalyzed side reactions and alkylation during final cleavage. peptide.comadvancedchemtech.comdiscofinechem.com
Glycine 5Fmoc-Gly-OHNo side chain; no protection needed.
Proline 3Fmoc-Pro-OHSide chain is non-reactive; no protection needed.
Arginine 2Fmoc-Arg(Pbf)-OHThe Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is acid-labile and offers good protection with reduced Trp alkylation compared to other sulfonyl-type groups. peptide.comresearchgate.net
Lysine (B10760008) 1Fmoc-Lys(Boc)-OHThe Boc group provides robust, acid-labile protection for the ε-amino group, readily cleaved by TFA. peptide.com

Coupling Reagents and Reaction Optimization

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by a coupling reagent. The choice of reagent and reaction conditions is optimized to ensure high coupling efficiency and minimize racemization of the chiral amino acids. Common classes of coupling reagents include carbodiimides and onium salts (uronium/phosphonium).

Optimization strategies involve selecting the appropriate reagent, often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization and improve reaction rates. The solvent, typically dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is also crucial for solvating the peptide-resin and reagents. Monitoring the completion of the coupling reaction, for instance via a qualitative ninhydrin (B49086) test, allows for timely re-coupling if necessary, ensuring the fidelity of the final peptide sequence.

Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Carbodiimides DIC (Diisopropylcarbodiimide), DCC (Dicyclohexylcarbodiimide)Activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine.Cost-effective and widely used.DCC can form an insoluble dicyclohexylurea (DCU) byproduct that is difficult to remove. Racemization risk if used without an additive.
Onium Salts (Uronium/Aminium) HBTU, TBTU, HATUForms a highly reactive activated ester (e.g., HOBt or HOAt ester) that rapidly acylates the amine.Fast reaction kinetics, low racemization (especially with HATU), high efficiency. nih.govHigher cost compared to carbodiimides.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms a reactive phosphonium-based activated ester.Very efficient, particularly for sterically hindered couplings.Higher cost, generates phosphine (B1218219) oxide byproducts.

Solution-Phase Synthetic Approaches and Comparative Efficiency

While SPPS is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents an alternative strategy. In LPPS, all reactions, including coupling and deprotection, occur in a homogeneous solution. creative-peptides.com This method requires the purification and isolation of the peptide intermediate after each step, typically through techniques like extraction or crystallization. creative-peptides.comamericanpeptidesociety.org

However, LPPS offers distinct advantages in specific contexts. It is highly scalable, making it suitable for the large-scale industrial production of shorter peptides where purification methods can be well-optimized. americanpeptidesociety.org It also allows for more precise control over reaction conditions and facilitates the characterization of all intermediates, which can be beneficial for process optimization and quality control in a manufacturing setting. In contrast, SPPS is favored for its speed, efficiency, and amenability to automation, making it the method of choice for research applications and the synthesis of a diverse array of complex peptides. cpcscientific.comamericanpeptidesociety.org

Purification and Analytical Characterization Techniques for Lys-Trp(6)-Leu(9)-Bradykinin Purity Assessment

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired full-length peptide along with various byproducts, such as truncated or deletion sequences and incompletely deprotected peptides. Therefore, rigorous purification and characterization are essential to isolate Lys-Trp(6)-Leu(9)-bradykinin and confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides. springernature.comscispace.com The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a non-polar stationary phase, typically silica (B1680970) derivatized with C18 alkyl chains.

Separation is achieved by applying a gradient of increasing organic solvent concentration, most commonly acetonitrile (B52724), in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov TFA protonates basic residues and suppresses the ionization of acidic residues, improving peak shape and resolution. scispace.com Peptides elute based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. The various impurities in the crude mixture will have different retention times from the target peptide, allowing for their separation. Fractions are collected as they elute from the column, and those containing the pure peptide are pooled and lyophilized. The purity of the final product is then assessed by analytical RP-HPLC, aiming for a purity level of ≥95% for most research applications. protocols.io

Mass Spectrometry (MS/MS) for Structural Confirmation (Excluding Basic Identification Data)

While a primary mass spectrum can confirm the correct molecular weight of the synthesized peptide, tandem mass spectrometry (MS/MS) is required for definitive structural confirmation of the amino acid sequence. nih.govnih.gov This technique, often referred to as de novo sequencing, provides detailed information about the connectivity of the amino acid residues. wikipedia.orgcreative-proteomics.com

In an MS/MS experiment, the peptide ion corresponding to the correct mass of Lys-Trp(6)-Leu(9)-bradykinin is selected in the first mass analyzer. This parent ion is then subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas like argon or nitrogen. libretexts.org The fragmentation occurs preferentially at the peptide amide bonds, generating a series of characteristic product ions.

The most common fragment ions are b-ions , which contain the N-terminus, and y-ions , which contain the C-terminus. ionsource.comscirp.orgnonlinear.com The mass spectrometer then analyzes these fragment ions, producing an MS/MS spectrum. The sequence can be deduced by identifying a "ladder" of peaks where the mass difference between consecutive ions in a series (e.g., between y₅ and y₄, or b₃ and b₂) corresponds to the mass of a specific amino acid residue. ionsource.comnih.gov Confirming the full series of b- and y-ions for the sequence Lys-Arg-Pro-Pro-Gly-Trp-Pro-Phe-Leu provides unambiguous verification that the correct peptide was synthesized.

Pre Clinical Biological Activities and Pathophysiological Roles of Lys Trp 6 Leu 9 Bradykinin in Model Systems

Neurobiological Activities and Potential in Central Nervous System Research (In Vitro and Animal CNS Models)

There is no specific information available regarding the effects of Lys-Trp(6)-Leu(9)-bradykinin on the central nervous system in either in vitro or animal models.

Immunomodulatory Effects on Specific Immune Cell Populations in Experimental Systems

No studies were found that investigated the immunomodulatory properties of Lys-Trp(6)-Leu(9)-bradykinin or its effects on specific immune cells.

Renal and Cardiovascular System Modulations in Animal Models

Data on the modulation of the renal and cardiovascular systems in animal models by Lys-Trp(6)-Leu(9)-bradykinin is not present in the available literature.

Role in Specific Disease Pathophysiology in Pre-clinical Animal Models (e.g., Hypertension, Fibrosis, Ischemia-Reperfusion Injury)

There is no documented role for Lys-Trp(6)-Leu(9)-bradykinin in preclinical animal models of hypertension, fibrosis, or ischemia-reperfusion injury.

Structure Activity Relationship Sar Studies of Lys Trp 6 Leu 9 Bradykinin and Its Analogues

Contribution of N-terminal Lysine (B10760008) Modification to Receptor Recognition and Enzymatic Stability

The presence of a lysine residue at the N-terminus, as in kallidin (B13266) and its analogues like Lys-Trp(6)-Leu(9)-bradykinin, plays a significant role in both receptor interaction and enzymatic stability. Kallidin itself is susceptible to degradation by aminopeptidases, which can cleave the N-terminal lysine and convert it to bradykinin (B550075) nih.gov. This enzymatic conversion is a critical step in kinin metabolism in tissues such as the human heart nih.gov.

To enhance the stability of such peptides, various N-terminal modifications have been explored. One common strategy is the introduction of D-amino acids at the N-terminus. This modification has been shown to protect against degradation by aminopeptidases ahajournals.org. Another approach to increase resistance to enzymatic degradation is N-terminal acylation with bulky groups nih.gov. For instance, N-terminal substitution with groups like 1-adamantaneacetic acid has been successfully employed in bradykinin antagonists to enhance their pharmacological properties nih.gov. These strategies, while primarily studied in the context of antagonists, highlight the principle that modifying the N-terminus can effectively shield the peptide from enzymatic attack, thereby prolonging its biological action.

The N-terminal lysine also contributes to receptor recognition. The positively charged N-termini of both bradykinin and kallidin are involved in polar interactions with acidic residues (glutamates or aspartic acids) at the entrance of the B2 receptor's binding pocket nih.gov. This electrostatic interaction is a crucial initial step in the binding process.

Significance of Tryptophan at Position 6 (Trp(6)) for Receptor Affinity and Functional Activity

The substitution of the native serine or phenylalanine at position 6 with tryptophan in bradykinin-related peptides has a profound impact on their biological activity. A key study investigating the B2-kininergic action of kallidin analogues demonstrated a dramatic increase in potency when phenylalanine at position 6 was replaced by tryptophan nih.gov.

The study, which used the relaxation of the isolated rat duodenum as a measure of B2 receptor activation, found that [Trp(6)]-kallidin was significantly more potent than kallidin itself. This suggests that the larger, more hydrophobic, and aromatic indole (B1671886) side chain of tryptophan engages in more favorable interactions within the receptor binding pocket, leading to enhanced affinity and functional activity. In contrast, replacement with tyrosine at the same position resulted in a decrease in potency nih.gov.

Biological Activity of Kallidin and its Analogues at Position 6
CompoundModification at Position 6EC50 (M) in Rat Duodenum Relaxation Assay
KallidinPhenylalanine3 x 10-10
[Trp(6)]-KallidinTryptophan2 x 10-12
[Tyr(6)]-KallidinTyrosine8 x 10-8

This table presents the half-maximal effective concentration (EC50) for kallidin and its analogues with substitutions at position 6, as determined by their ability to induce relaxation in the isolated rat duodenum, a measure of their B2 receptor agonist activity. Data sourced from Piek et al., 1996. nih.gov

The enhanced potency of [Trp(6)]-kallidin underscores the critical role of the aromatic moiety at this position for B2 receptor interaction. The unique properties of the tryptophan residue, including its size, hydrophobicity, and potential for hydrogen bonding via the indole nitrogen, likely contribute to a more stable and effective ligand-receptor complex.

Impact of Leucine (B10760876) at Position 9 (Leu(9)) on Peptide Conformation and Biological Efficacy

The C-terminal region of bradykinin and its analogues is crucial for receptor binding and activation. However, specific data on the impact of a leucine substitution at position 9 in the context of a Lys-Trp(6)-bradykinin backbone is limited. General principles from structure-activity relationship studies on bradykinin-related peptides can provide some insights.

For instance, in studies of trout bradykinin ([Arg(0),Trp(5),Leu(8)]-BK), substitutions at the equivalent position (Leu(8)) had only a minor effect on potency, suggesting that for that particular analogue and receptor system, this position is more tolerant to modification nih.gov. However, it is important to note that the context of the entire peptide sequence is critical, and findings from one analogue may not be directly transferable to another. The introduction of a D-amino acid at position 7 in some bradykinin antagonists has been shown to protect against degradation by angiotensin-converting enzyme (ACE) ahajournals.org. While position 9 is different, this highlights that modifications in the C-terminal region can influence enzymatic stability.

The substitution of the native arginine at position 9 with a neutral, hydrophobic amino acid like leucine would be expected to significantly alter the peptide's interaction with the receptor, potentially reducing its affinity and efficacy at the B2 receptor due to the loss of the critical C-terminal positive charge.

Conformational Analysis of Lys-Trp(6)-Leu(9)-Bradykinin and Correlation with Receptor Activation

This S-shaped fold is stabilized by intramolecular hydrogen bonds biorxiv.org. It is predicted that the C-terminal segment of bradykinin adopts a β-turn conformation, which is considered important for high-affinity binding to the B2 receptor biorxiv.orgbiorxiv.org. The introduction of a bulky tryptophan residue at position 6 could potentially influence the stability and geometry of this β-turn. The enhanced potency of [Trp(6)]-kallidin suggests that any conformational changes induced by this substitution are favorable for receptor activation.

Strategic Modifications at Other Peptide Positions and Their Influence on Lys-Trp(6)-Leu(9)-Bradykinin Activity Profile

The biological activity of bradykinin analogues can be finely tuned by strategic modifications at various positions along the peptide chain. These modifications can impact receptor affinity, selectivity, and resistance to enzymatic degradation.

For example, the replacement of proline at position 3 with hydroxyproline (B1673980) (Hyp) has been shown to favor B2 receptor occupation nih.gov. N-methylation of the peptide backbone is another strategy used to introduce conformational constraints and can influence the cis/trans isomerization of peptide bonds, which is known to be important for the conformation of bradykinin analogues .

Modifications to the peptide bonds themselves, to make them resistant to cleavage by kininases, have also been explored. For instance, protecting the Phe8-Arg9 bond from cleavage by kininase I and II has been attempted, although this can sometimes lead to a slight decrease in affinity nih.gov.

The activity profile of Lys-Trp(6)-Leu(9)-bradykinin could be further modulated by incorporating such strategic modifications. For example, introducing a D-amino acid at the N-terminus could enhance its stability, while substitutions at other positions could be used to fine-tune its receptor selectivity or functional activity. The cumulative effect of these modifications would determine the final pharmacological profile of the resulting analogue.

Metabolism and Degradation Pathways of Lys Trp 6 Leu 9 Bradykinin

Susceptibility to Kininase Enzyme Activity (e.g., Angiotensin-Converting Enzyme, Neutral Endopeptidase, Aminopeptidase P)

The degradation of bradykinin (B550075) and its analogues is a complex process involving several key enzymes. The primary kininases responsible for bradykinin metabolism are Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Aminopeptidase P (APP).

Angiotensin-Converting Enzyme (ACE): Also known as kininase II, ACE is a major peptidase responsible for the inactivation of bradykinin. nih.gov It cleaves the C-terminal dipeptide, Phe-Arg, from the bradykinin molecule. nih.gov In the context of Lys-bradykinin, ACE has been shown to cleave the molecule at two sites, producing the pentapeptide Arg-Pro-Pro-Gly-Phe and the dipeptides Ser-Pro and Phe-Arg. nih.gov While direct studies on Lys-Trp(6)-Leu(9)-bradykinin are not extensively available, the presence of the C-terminal Phe-Arg sequence suggests a high probability of susceptibility to ACE-mediated degradation. The substitution of Tryptophan at position 6 and Leucine (B10760876) at position 9 may influence the binding affinity and cleavage kinetics by ACE.

Neutral Endopeptidase (NEP): NEP, also known as neprilysin, is another significant enzyme in bradykinin degradation, particularly in tissues. frontiersin.org Inhibition of NEP has been shown to increase the levels of bradykinin-(1-9) in various tissues, indicating its role in bradykinin metabolism. nih.gov NEP is known to cleave bradykinin at multiple sites. It is plausible that Lys-Trp(6)-Leu(9)-bradykinin would also serve as a substrate for NEP, undergoing cleavage that would lead to its inactivation.

Aminopeptidase P (APP): This enzyme is responsible for cleaving the N-terminal Arg-Pro bond of bradykinin. nih.gov Inhibition of APP has been demonstrated to increase the vasodepressor responses to bradykinin, highlighting its importance as a kininase in vivo. nih.gov Studies have shown that in the pulmonary circulation, the degradation of bradykinin can be attributed to both APP (accounting for approximately 30%) and ACE (accounting for about 70%). nih.gov Given that Lys-Trp(6)-Leu(9)-bradykinin possesses the same N-terminal sequence as bradykinin, it is highly likely to be susceptible to cleavage by APP.

Table 1: Key Kininase Enzymes and Their Postulated Action on Lys-Trp(6)-Leu(9)-Bradykinin

Enzyme Common Name Typical Cleavage Site on Bradykinin Postulated Effect on Lys-Trp(6)-Leu(9)-Bradykinin
Angiotensin-Converting Enzyme Kininase II C-terminal dipeptide (Phe-Arg) Cleavage of the C-terminal dipeptide
Neutral Endopeptidase Neprilysin Multiple internal peptide bonds Cleavage at internal sites leading to inactivation
Aminopeptidase P N-terminal Arg-Pro bond Cleavage of the N-terminal arginine

Metabolic Stability in Biological Milieu (e.g., Plasma, Tissue Homogenates from Animal Models)

The stability of bradykinin and its analogues in biological fluids is generally low due to the rapid action of kininases. In human plasma, the half-life of bradykinin is very short. nih.gov Studies on the stability of other bradykinin analogues, such as Met-Lys-bradykinin and Leu-Met-Lys-bradykinin, in plasma have suggested that they are rapidly converted to their des-Arg(9) forms. nih.gov

Table 2: Estimated Half-life of Bradykinin and its Analogues in Human Plasma

Compound Estimated Half-life Primary Degrading Enzymes
Bradykinin 60 minutes (in diluted plasma) nih.gov ACE, APP, NEP
des-Arg(9)-Bradykinin 90 minutes (in diluted plasma) nih.gov ACE
des-Phe(8)-des-Arg(9)-Bradykinin 14 minutes (in diluted plasma) nih.gov ACE
Lys-Trp(6)-Leu(9)-Bradykinin Not experimentally determined Presumed to be ACE, APP, NEP

Identification and Characterization of Lys-Trp(6)-Leu(9)-Bradykinin Metabolites

The degradation of bradykinin in human plasma leads to several identifiable metabolites. The primary metabolites include des-Arg(9)-bradykinin, formed by the action of carboxypeptidases, and bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe), which is a more stable breakdown product. nih.gov

For Lys-Trp(6)-Leu(9)-bradykinin, the expected metabolic pathway would likely mirror that of bradykinin, leading to a series of truncated peptides. The action of ACE would be expected to produce Lys-Arg-Pro-Pro-Gly-Trp-Ser-Pro and the dipeptide Leu-Arg. Cleavage by APP would result in the removal of the N-terminal Lysine (B10760008). Further degradation by other peptidases would generate smaller peptide fragments.

The analysis of plasma stability for related compounds like Met-Lys-bradykinin and Leu-Met-Lys-bradykinin indicates a rapid conversion to des-Arg(9)-bradykinin. nih.gov This suggests that a primary metabolite of Lys-Trp(6)-Leu(9)-bradykinin could be Lys-Trp(6)-des-Arg(9)-bradykinin.

Table 3: Potential Metabolites of Lys-Trp(6)-Leu(9)-Bradykinin

Parent Compound Generating Enzyme (Postulated) Potential Metabolite
Lys-Trp(6)-Leu(9)-Bradykinin Angiotensin-Converting Enzyme Lys-Arg-Pro-Pro-Gly-Trp-Ser-Pro + Leu-Arg
Lys-Trp(6)-Leu(9)-Bradykinin Aminopeptidase P Arg-Pro-Pro-Gly-Trp-Ser-Pro-Leu-Arg
Lys-Trp(6)-Leu(9)-Bradykinin Carboxypeptidase N Lys-Trp(6)-des-Arg(9)-bradykinin
Lys-Trp(6)-Leu(9)-Bradykinin Neutral Endopeptidase Various smaller peptide fragments

Functional Activity of Identified Metabolites

It is important to note that many of the metabolites of bradykinin are not biologically inert. nih.gov For instance, des-Arg(9)-bradykinin is a potent and selective agonist for the B1 bradykinin receptor, which is often upregulated in inflammatory conditions. The conversion of bradykinin to des-Arg(9)-bradykinin can, therefore, switch the signaling pathway from the constitutively expressed B2 receptor to the inducible B1 receptor.

In a fascinating example of metabolic activation, the bradykinin-related peptide Met-Lys-bradykinin-Ser-Ser, which has low affinity for bradykinin receptors, can be metabolically activated by ACE in vascular tissue. nih.gov ACE paradoxically cleaves this peptide to a more potent form. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Lys Trp 6 Leu 9 Bradykinin Research

Chromatographic Separation Techniques (e.g., HPLC, UPLC) Coupled with Mass Spectrometry (LC-MS/MS) for Quantification in Research Samples

The accurate quantification of peptide-based compounds such as Lys-Trp(6)-Leu(9)-bradykinin in biological samples is pivotal for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), represent the gold standard for such bioanalytical applications due to their high selectivity, sensitivity, and specificity.

Methodological Principles: LC-MS/MS methods for bradykinin (B550075) analogs typically involve several key steps. Initially, the sample, often plasma or tissue homogenate, undergoes a preparation process to isolate the analyte from interfering substances. Solid-phase extraction (SPE) is a commonly employed technique that enhances the selectivity of the extraction process. Following extraction, the sample is injected into an HPLC or UPLC system. These systems utilize a stationary phase, often a C18 column, and a mobile phase to separate the analyte from other components based on their physicochemical properties. The separated analyte then enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the analyte of interest is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for sensitive quantification, even in complex biological matrices.

Research Findings: While specific validated LC-MS/MS methods for Lys-Trp(6)-Leu(9)-bradykinin are not extensively detailed in publicly available literature, the established methodologies for the parent compound, bradykinin, and other analogs provide a strong framework. For instance, quantitative assays for bradykinin in human plasma have been developed using UPLC-MS/MS. These methods demonstrate the ability to achieve low limits of quantification, often in the picogram per milliliter range.

A critical consideration in the analysis of bradykinin and its analogs is the prevention of ex vivo formation or degradation during sample collection and processing. This is typically achieved by collecting blood in tubes containing a cocktail of protease inhibitors.

The table below illustrates typical parameters for an LC-MS/MS method for a bradykinin-related peptide, which would be adapted and optimized for the specific analysis of Lys-Trp(6)-Leu(9)-bradykinin.

ParameterTypical Value/Condition
Chromatography System UPLC
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile (B52724) with formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Spectrometry Triple Quadrupole
Detection Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Solid-Phase Extraction (SPE)
Linear Range Typically in the low pg/mL to ng/mL range

Immunoassays (e.g., ELISA, RIA) for Detection in Biological Samples from Research Studies

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), offer an alternative approach for the quantification of peptides like Lys-Trp(6)-Leu(9)-bradykinin in biological fluids. These methods are based on the highly specific binding interaction between an antibody and its antigen.

Methodological Principles: In a competitive immunoassay format, a known amount of labeled peptide (e.g., with an enzyme for ELISA or a radioisotope for RIA) competes with the unlabeled peptide in the sample for a limited number of antibody binding sites. The amount of bound labeled peptide is inversely proportional to the concentration of the unlabeled peptide in the sample. By creating a standard curve with known concentrations of the peptide, the concentration in an unknown sample can be determined.

The development of a specific immunoassay for Lys-Trp(6)-Leu(9)-bradykinin would require the generation of antibodies that recognize this specific analog with high affinity and minimal cross-reactivity to endogenous bradykinin and other related peptides.

Research Findings: Immunoassays for the parent molecule, bradykinin, have been developed and utilized in research. However, a significant challenge with these assays is the potential for cross-reactivity with other kinins and metabolites, which can lead to an overestimation of the analyte concentration. The specificity of the antibody is therefore a critical determinant of assay accuracy. While specific ELISA or RIA kits for Lys-Trp(6)-Leu(9)-bradykinin are not commercially prevalent, custom antibody production and assay development are feasible for research purposes.

The following table summarizes the key features of immunoassay techniques.

FeatureELISARIA
Principle Enzyme-linked antibody binds to antigenRadioisotope-labeled antigen competes for antibody binding
Detection Colorimetric or fluorometric signalRadioactive decay
Advantages High throughput, no radioactive handlingHigh sensitivity
Disadvantages Potential for cross-reactivity, enzyme stabilityRadioactive waste, shorter reagent shelf-life

Functional Bioassays for In Vitro Activity Assessment (e.g., Isolated Organ Bath Studies, Cell-Based Reporter Assays, Microphysiometry)

Functional bioassays are indispensable for characterizing the biological activity of bradykinin analogs like Lys-Trp(6)-Leu(9)-bradykinin. These assays measure the physiological response of a biological system to the compound, providing insights into its potency, efficacy, and mechanism of action. Lys-Trp(6)-Leu(9)-bradykinin is recognized as an antagonist of the bradykinin B1 receptor.

Isolated Organ Bath Studies: This classic pharmacological technique assesses the effect of a compound on the contractility of isolated tissues. For bradykinin analogs, common preparations include smooth muscle from the guinea pig ileum, rat uterus, or rabbit aorta. The tissue is suspended in a temperature-controlled bath containing a physiological salt solution, and changes in muscle tension are measured in response to the addition of the test compound. For an antagonist like Lys-Trp(6)-Leu(9)-bradykinin, its ability to inhibit the contractile or relaxant effects of a B1 receptor agonist would be quantified.

Cell-Based Reporter Assays: Modern drug discovery heavily relies on cell-based assays, which offer higher throughput and more mechanistic insights. For G protein-coupled receptors (GPCRs) like the bradykinin receptors, several assay formats are available. Cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, are engineered to express the human bradykinin B1 receptor. The activity of an antagonist is then measured by its ability to block the response induced by a B1 receptor agonist.

Common readouts for these assays include:

Calcium Flux Assays: Activation of the B1 receptor leads to an increase in intracellular calcium concentration. This change can be measured using fluorescent calcium indicators. An antagonist will inhibit this agonist-induced calcium signal.

β-Arrestin Recruitment Assays: Upon receptor activation, β-arrestin proteins are recruited to the intracellular domain of the receptor. This interaction can be detected using various technologies, such as enzyme complementation or resonance energy transfer, providing a measure of receptor engagement.

Microphysiometry: Microphysiometry measures the metabolic activity of cells by detecting small changes in the pH of the extracellular medium. The activation of GPCRs often leads to changes in cellular metabolism, which can be monitored in real-time. The inhibitory effect of an antagonist on the agonist-induced metabolic response can be quantified.

Research Findings: Functional assays have been instrumental in characterizing the pharmacological profile of various bradykinin B1 receptor antagonists. For instance, cell-based assays measuring intracellular Ca2+ responses have been used to determine the potency of B1 receptor antagonists. In such assays, the antagonist is added prior to the agonist, and the concentration-dependent inhibition of the agonist's effect is used to calculate the IC50 value of the antagonist.

The table below provides an example of data that could be generated from a cell-based functional assay for a B1 receptor antagonist.

Assay TypeCell LineAgonistMeasured ParameterAntagonist Potency (IC50)
Calcium FluxCHO cells expressing human B1 receptordes-Arg9-bradykininIntracellular Ca2+ concentrationTypically in the nanomolar range

Pharmacological Research and Future Directions for Lys Trp 6 Leu 9 Bradykinin

Pre-clinical Therapeutic Potential Based on Identified Biological Activities (e.g., as an Anti-inflammatory, Analgesic, or Cardiovascular Modulator)

Bradykinin (B550075) and its related peptides are potent mediators of inflammation, pain, and cardiovascular responses. wikipedia.orgremedypublications.com The therapeutic potential of any bradykinin analogue is determined by its affinity and activity at the B1 and B2 receptors. The B2 receptor is widely expressed and mediates most of the well-known effects of bradykinin, such as vasodilation and increased vascular permeability. nih.gov In contrast, the B1 receptor is typically expressed at low levels but is significantly upregulated during tissue injury and inflammation. remedypublications.comnih.gov

The structural modifications in Lys-Trp(6)-Leu(9)-bradykinin suggest a complex pharmacological profile.

Anti-inflammatory Potential: The kinin system is a key driver of the inflammatory response. remedypublications.comresearchgate.net B2 receptor antagonists have been developed to counter acute inflammation, while B1 receptor antagonists are considered for chronic inflammatory conditions. The activity of Lys-Trp(6)-Leu(9)-bradykinin as either an agonist or antagonist at these receptors would define its potential as a pro- or anti-inflammatory agent.

Analgesic Potential: Bradykinin is a potent pain-producing substance (algesic) that directly stimulates sensory nerve endings. wikipedia.org Consequently, bradykinin receptor antagonists are investigated for their analgesic properties. The potential of Lys-Trp(6)-Leu(9)-bradykinin as an analgesic would depend on its ability to block bradykinin from activating these nociceptors.

Cardiovascular Modulation: Kinins cause vasodilation and a lowering of blood pressure, primarily through the B2 receptor. wikipedia.orgrndsystems.com The substitution of the C-terminal Arginine at position 9 with a neutral amino acid like Leucine (B10760876) often results in a loss of B2 receptor activity and, in some cases, a gain of B1 receptor activity. Therefore, Lys-Trp(6)-Leu(9)-bradykinin might exhibit distinct cardiovascular effects compared to native bradykinin, but preclinical studies are required to confirm this.

Lys-Trp(6)-Leu(9)-Bradykinin as a Research Tool for Kinin System Pharmacology and Receptor Deconvolution

Synthetic analogues of endogenous ligands are invaluable tools in pharmacology for dissecting the roles of different receptor subtypes. nih.gov The development of selective agonists and antagonists for the B1 and B2 receptors has been instrumental in understanding their distinct physiological and pathophysiological functions.

Given its unique combination of substitutions, Lys-Trp(6)-Leu(9)-bradykinin could serve as a specialized research tool:

Receptor Selectivity: The modifications at positions 6 and 9 could confer high selectivity for one receptor over the other, or potentially for a specific receptor conformation. Research has shown that substitutions at position 6 are important for receptor binding and activation. nih.gov

Probing Ligand-Binding Pockets: By comparing the binding and activity of Lys-Trp(6)-Leu(9)-bradykinin with other analogues, researchers could gain insights into the specific amino acid interactions that govern ligand recognition and receptor activation.

Functional Studies: A selective analogue can be used in cellular and animal models to isolate and study the downstream signaling pathways and physiological effects mediated by a single receptor subtype, aiding in receptor deconvolution.

However, without empirical data from binding assays and functional studies, the utility of Lys-Trp(6)-Leu(9)-bradykinin as a research tool remains theoretical.

Design and Synthesis of Next-Generation Bradykinin Receptor Agonists or Antagonists Based on the Lys-Trp(6)-Leu(9)-Bradykinin Scaffold

A peptide with a novel activity profile can serve as a "scaffold" or template for the design of improved therapeutic agents. The process involves systematic modifications to the lead compound to enhance desired properties like potency, selectivity, and metabolic stability. nih.govunab.edu.co

Should Lys-Trp(6)-Leu(9)-bradykinin be found to possess favorable characteristics (e.g., high B1 receptor antagonism), it could become the basis for a new class of drugs. The design and synthesis process would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogues where each amino acid is systematically replaced to determine its contribution to the peptide's activity. nih.gov

Pharmacokinetic Optimization: Introducing non-natural amino acids or modifying the peptide backbone to increase resistance to degradation by peptidases, thereby prolonging its half-life in the body. nih.gov

Computational Modeling: Using computer simulations to predict how further modifications to the Lys-Trp(6)-Leu(9)-bradykinin structure would affect its binding to the target receptor.

This approach has been successfully used to develop potent and selective bradykinin receptor antagonists from other peptide scaffolds. sigmaaldrich.com

Challenges and Opportunities in Developing Peptide-Based Therapeutics in the Kinin System

While peptides offer high specificity and potency, their development into therapeutic drugs is fraught with challenges. These general hurdles are directly applicable to any potential development of Lys-Trp(6)-Leu(9)-bradykinin.

ChallengeDescriptionPotential Solution
Poor Metabolic Stability Peptides like bradykinin analogues are rapidly broken down by proteases in the blood and tissues, leading to a very short duration of action.Introduction of non-natural amino acids, cyclization of the peptide, or N- and C-terminal modifications to block enzyme access.
Low Oral Bioavailability Peptides are generally not absorbed well from the gastrointestinal tract and must be administered by injection.Development of alternative delivery systems like transdermal patches, nasal sprays, or formulation with permeation enhancers.
Potential Immunogenicity The body's immune system may recognize a therapeutic peptide as foreign, leading to an immune response that can neutralize the drug or cause adverse effects."Humanizing" the peptide sequence or modifying it to reduce recognition by immune cells.
Cost of Manufacturing The chemical synthesis of complex peptides can be expensive and difficult to scale up for commercial production.Advances in solid-phase peptide synthesis and purification technologies are helping to lower costs.

Despite these challenges, the highly specific nature of peptide-receptor interactions presents a significant opportunity to create targeted therapies with fewer side effects than traditional small-molecule drugs. The ongoing clinical need for new treatments for inflammatory diseases, pain, and cardiovascular disorders continues to drive interest in overcoming these hurdles for kinin system modulators.

Emerging Areas for Fundamental Research on Lys-Trp(6)-Leu(9)-Bradykinin and Its Biological Role

While the classical roles of the kinin system in inflammation and blood pressure are well-established, new areas of research are continually emerging. Fundamental research on novel analogues like Lys-Trp(6)-Leu(9)-bradykinin could provide valuable insights into these new frontiers.

Potential emerging areas for research include:

Neuro-inflammation and Neuropathic Pain: The kinin system is increasingly implicated in the pathology of central nervous system disorders. Investigating the effects of novel analogues on glial cell activation and neuronal sensitization could uncover new therapeutic targets.

Oncology: Bradykinin receptors are known to be overexpressed in certain types of tumors, where they can promote cancer cell proliferation and migration. wikipedia.org The potential for a selective analogue to act as an anti-cancer agent is an area of active investigation.

Infectious Diseases: The kinin system has been implicated in the pathophysiology of various infectious diseases, including the severe inflammatory response seen in some COVID-19 patients. nih.govresearchgate.net Understanding how novel analogues modulate these responses could lead to new host-directed therapies.

Future fundamental research would first need to establish the basic pharmacological profile of Lys-Trp(6)-Leu(9)-bradykinin, including its receptor binding affinity and functional activity. These initial findings would then guide exploration into these more complex and emerging areas of biology.

Q & A

Q. What experimental methodologies are recommended for structural characterization of Lys-Trp(6)-Leu(9)-bradykinin?

  • Methodological Answer : Structural elucidation requires a combination of analytical techniques:
  • Mass Spectrometry (MS) : For determining molecular weight (e.g., C₅₀H₇₃N₁₅O₁₁, MW 1060.21) and fragmentation patterns to confirm sequence integrity .
  • Nuclear Magnetic Resonance (NMR) : To resolve spatial configurations and validate substitutions at positions 6 (Trp) and 9 (Leu) .
  • Chromatographic Purity Assays : Use HPLC or UPLC with UV detection to assess purity, especially for analogs dissolved in DMSO .
  • Reference Standards : Compare against commercially available bradykinin analogs (e.g., Enzo Life Sciences ELISA kits for validation) .

Q. How should dose-response experiments be designed to assess the pharmacological effects of Lys-Trp(6)-Leu(9)-bradykinin?

  • Methodological Answer :
  • Dose Selection : Use logarithmic dilutions (e.g., 10 nM–10 μM) to capture threshold and saturation effects, referencing prior studies on bradykinin receptor affinity .
  • Endpoint Metrics : Calculate immediate (i-AUC) and sustained (s-AUC) area-under-the-curve values to differentiate transient vs. prolonged responses, as demonstrated in airway narrowing studies .
  • Controls : Include receptor antagonists (e.g., HOE-140 for B2 receptors) to confirm specificity .
  • Reproducibility : Adhere to FDA/EMA bioanalytical guidelines for assay validation, including inter-day precision and recovery rates .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data for Lys-Trp(6)-Leu(9)-bradykinin’s inflammatory effects?

  • Methodological Answer :
  • Model Integration : Combine ex vivo tissue assays (e.g., tracheal epithelium ) with transgenic animal models to isolate systemic vs. localized responses.
  • Data Normalization : Adjust for plasma protein binding in vivo using Evans blue dye leakage assays to quantify vascular permeability .
  • Statistical Reconciliation : Apply non-parametric tests (e.g., Mann-Whitney U-test) for skewed datasets and meta-analysis to aggregate findings across studies .
  • Pathway Crosstalk : Investigate interactions with ACE2 or des-Arg(9)-bradykinin (DABK) pathways using RNA silencing or CRISPR-Cas9 knockout models .

Q. What strategies are effective for probing Lys-Trp(6)-Leu(9)-bradykinin’s interaction with non-canonical signaling pathways?

  • Methodological Answer :
  • Multiplex Assays : Use phosphoproteomics or calcium imaging to map secondary messenger systems (e.g., IP3, cAMP) activated post-receptor binding .
  • Cross-Receptor Antagonism : Co-administer inhibitors for co-expressed receptors (e.g., cholinergic or histaminergic blockers) to identify synergistic/antagonistic effects .
  • Computational Modeling : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for atypical receptors .
  • Longitudinal Studies : Track chronic exposure effects using telemetry in conscious animals to monitor blood pressure fluctuations linked to bradykinin’s vasoactive role .

Data Contradiction Analysis

Q. How should researchers address variability in reported EC₅₀ values for Lys-Trp(6)-Leu(9)-bradykinin across different assay systems?

  • Methodological Answer :
  • Source Identification : Audit experimental conditions (e.g., DMSO concentration, cell passage number) that may alter receptor density or ligand stability .
  • Cross-Validation : Replicate assays in parallel systems (e.g., primary cells vs. immortalized lines) and compare with historical data from repositories like PubChem .
  • Meta-Analysis : Aggregate EC₅₀ values using random-effects models to account for inter-study heterogeneity, weighted by sample size and assay precision .

Methodological Best Practices

  • Reproducibility : Document protocols per Beilstein Journal guidelines, including detailed synthesis steps and raw data deposition in open-access repositories .
  • Ethical Compliance : For in vivo studies, define participant selection criteria (e.g., strain, age) and justify sample sizes to minimize ethical concerns .
  • Citation Standards : Reference primary literature for receptor classification and avoid non-peer-reviewed sources (e.g., commercial websites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.